![molecular formula C9H14N2 B8690780 methyl[2-(6-methylpyridin-2-yl)ethyl]amine](/img/structure/B8690780.png)
methyl[2-(6-methylpyridin-2-yl)ethyl]amine
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Overview
Description
methyl[2-(6-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(6-methylpyridin-2-yl)ethyl]amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with N-methyl-ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: methyl[2-(6-methylpyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and suitable catalysts.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
methyl[2-(6-methylpyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of methyl[2-(6-methylpyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to metal ions in coordination complexes, altering their catalytic properties .
Comparison with Similar Compounds
N,N-Dimethylethylamine: A tertiary amine with similar structural features but different reactivity.
N-Ethylethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom.
Uniqueness: methyl[2-(6-methylpyridin-2-yl)ethyl]amine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a potential bioactive molecule in pharmaceutical research .
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-2-(6-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-8-4-3-5-9(11-8)6-7-10-2/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
OIOMVAWJHAMSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC |
Origin of Product |
United States |
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